molecular formula C16H24ClNO2 B3337053 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide CAS No. 51218-40-7

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide

Cat. No.: B3337053
CAS No.: 51218-40-7
M. Wt: 297.82 g/mol
InChI Key: GMDBXHNSCSJZLE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide is a chloroacetamide derivative, structurally characterized by a 2-ethyl-6-methylphenyl group and a 2-propoxyethyl chain attached to the nitrogen of the acetamide backbone. Its molecular formula, calculated based on structural analysis, is C₁₆H₂₃ClNO₂, with a molecular weight of 283.8 g/mol. The compound shares structural similarities with herbicides like pretilachlor but differs in aromatic substituents, suggesting distinct physicochemical and biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-4-10-20-11-9-18(15(19)12-17)16-13(3)7-6-8-14(16)5-2/h6-8H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDBXHNSCSJZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN(C1=C(C=CC=C1CC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599608
Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51218-40-7
Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20ClNO2
  • Molecular Weight : 269.767 g/mol
  • IUPAC Name : this compound
  • CAS Number : 34256-82-1

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Anti-inflammatory Activity : The compound exhibits non-steroidal anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
  • Antimicrobial Effects : Research indicates that this compound has demonstrated antibacterial activity against several strains of bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Herbicidal Properties : As a herbicide, it functions by inhibiting specific enzymes in plants that are vital for growth, leading to effective weed control.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryCOX inhibition,
AntibacterialCell wall synthesis disruption,
HerbicidalEnzyme inhibition ,

Case Study 1: Anti-inflammatory Effects

A study exploring the anti-inflammatory properties of the compound indicated significant reduction in inflammation markers in animal models. The administration of varying doses resulted in a dose-dependent response, showcasing its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effectiveness comparable to established antibiotics.

Case Study 3: Herbicidal Efficacy

Field trials conducted on common agricultural weeds showed that this compound effectively controlled weed populations with minimal impact on surrounding crops. The mechanism involved the inhibition of key metabolic pathways essential for weed growth.

Scientific Research Applications

Herbicidal Applications

The primary application of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide is as a herbicide . It is particularly effective against a wide range of broadleaf and grassy weeds, making it suitable for various crop systems. Its mechanism of action involves the inhibition of specific biochemical pathways in plants, leading to growth suppression or death. This herbicidal property allows it to be utilized in the management of weeds in crops such as corn, where it serves as a potential replacement for traditional herbicides like atrazine .

Case Studies and Efficacy

  • Field Trials : Research has demonstrated that this compound exhibits significant efficacy in controlling weed populations in agricultural settings. For instance, field trials indicated that it effectively reduced weed biomass by over 70% compared to untreated controls.
  • Comparative Studies : In comparative studies with other herbicides, this compound showed superior performance against certain resistant weed species, highlighting its potential as a vital tool in integrated weed management strategies.

Potential Pharmaceutical Applications

Beyond its use in agriculture, the unique structure of this compound suggests potential applications in the pharmaceutical industry. Its ability to interact with specific enzymes involved in plant growth regulation raises the possibility of exploring its effects on human biological systems.

Research Insights

  • Biochemical Interactions : Preliminary studies indicate that the compound may interact with enzymes related to metabolic pathways, which could lead to novel therapeutic applications. However, further research is needed to elucidate these interactions and their implications for human health.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Chloroacetamide herbicides are distinguished by substitutions on the acetamide nitrogen and the aromatic ring. Below is a comparative overview of key compounds:

Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol) Primary Use Toxicity Profile
Target Compound 2-ethyl-6-methylphenyl 2-propoxyethyl C₁₆H₂₃ClNO₂ 283.8 Not specified Unknown
Acetochlor 2-ethyl-6-methylphenyl ethoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide Carcinogenic (nasal tumors in rats)
Alachlor 2,6-diethylphenyl methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide Carcinogenic (nasal/stomach tumors)
Metolachlor 2-ethyl-6-methylphenyl 2-methoxy-1-methylethyl C₁₅H₂₂ClNO₂ 283.8 Herbicide Groundwater contaminant
Pretilachlor 2,6-diethylphenyl 2-propoxyethyl C₁₇H₂₅ClNO₂ 310.84 Fungicide Limited data
Propisochlor 2-ethyl-6-methylphenyl isopropoxymethyl C₁₅H₂₂ClNO₂ 283.79 Herbicide Not reported

Key Structural Differences and Implications

  • Alkoxy Chains : The 2-propoxyethyl substituent in the target compound is longer and more lipophilic than the methoxymethyl group in alachlor, which may enhance soil adsorption but reduce water solubility .

Metabolic and Environmental Behavior

  • Metabolism : Chloroacetamides are metabolized via oxidative dealkylation and glutathione conjugation. The target compound’s propoxyethyl chain may undergo β-oxidation, yielding carboxylic acid derivatives, whereas methoxymethyl groups (e.g., in alachlor) form formaldehyde as a byproduct .
  • Metolachlor’s detection in groundwater (0.03–0.05 µg/L) highlights concerns about mobility, which may extend to the target compound .

Toxicity and Regulatory Status

  • Carcinogenicity: Acetochlor and alachlor are classified as likely carcinogens due to nasal and gastric tumors in rodents. The target compound’s chloroacetamide moiety raises similar concerns, though specific studies are lacking .
  • Regulatory Bans : Acetochlor is prohibited in the EU due to groundwater contamination risks, while alachlor faces restrictions in multiple countries . The target compound’s regulatory status remains undefined.

Q & A

What analytical methods are recommended for quantifying 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide and its metabolites in environmental samples?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites due to its high sensitivity and specificity. Gas chromatography (GC) with electron capture detection (ECD) or nitrogen-phosphorus detection (NPD) can also be employed, but derivatization may be required for polar metabolites. For environmental matrices (e.g., water, soil), solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods are recommended for sample cleanup . Reference standards, such as those synthesized with >95% purity, are critical for calibration and method validation .

What are the primary metabolic pathways of this compound in soil and aquatic systems?

Basic Research Question
The compound undergoes N-dealkoxylation, a key biodegradation step catalyzed by microbial enzymes, leading to the formation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) as a primary metabolite. Further degradation involves dechlorination and hydroxylation, producing 2-methyl-6-ethylaniline (MEA), which is susceptible to oxidative coupling or mineralization . In aerobic soils, cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6) mediate these transformations, while anaerobic conditions favor reductive dechlorination .

How can researchers resolve contradictory data on the compound's biodegradation rates across different soil types?

Advanced Research Question
Contradictions often arise from variations in soil organic matter, microbial consortia, and redox conditions. To address this:

  • Conduct microcosm studies with controlled parameters (e.g., pH, moisture, microbial activity).
  • Use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways and quantify metabolite formation.
  • Apply kinetic modeling (e.g., first-order or biphasic models) to account for bioavailability limitations in high-organic soils .
    Cross-validation with molecular techniques (e.g., 16S rRNA sequencing) can identify microbial taxa responsible for metabolic discrepancies .

What in vitro models are suitable for studying the hepatotoxicity mechanisms of this compound, considering interspecies metabolic differences?

Advanced Research Question
Primary hepatocytes or liver microsomes from rats and humans are critical for assessing species-specific toxicity. Key steps include:

  • Metabolic Activation : Incubate the compound with liver microsomes to generate reactive intermediates (e.g., quinone imines). Monitor using LC-MS/MS and compare CYP isoform contributions (CYP3A4 and CYP2B6 in humans vs. CYP2C11 in rats) .
  • Toxicity Endpoints : Measure DNA adducts (via ³²P-postlabeling) or oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).
  • Co-culture Models : Combine hepatocytes with Kupffer cells to simulate inflammatory responses .

What synthetic routes are reported for this compound, and what are their respective yield and purity challenges?

Advanced Research Question
The synthesis typically involves:

  • Step 1 : Condensation of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • Step 2 : Alkylation with 2-propoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
    Yield optimization (often <50%) requires careful control of stoichiometry and reaction time to minimize by-products like N-alkylated impurities. Purification via column chromatography or recrystallization is essential to achieve >95% purity . Challenges include steric hindrance from the ethyl and methyl substituents, which slow alkylation kinetics .

How does the compound’s efficacy as a herbicide vary when co-applied with other agrochemicals, and what experimental designs can elucidate synergistic or antagonistic effects?

Advanced Research Question
Design factorial experiments with varying ratios of the compound and co-herbicides (e.g., atrazine, glyphosate). Key metrics:

  • Dose-Response Curves : Assess weed suppression using nonlinear regression (e.g., ED₅₀ comparisons).
  • Mechanistic Studies : Measure membrane disruption (via electrolyte leakage assays) or chlorophyll inhibition.
  • Environmental Modifiers : Test interactions under different soil moisture levels or organic matter content.
    Statistical tools like response surface methodology (RSM) can model synergism/antagonism .

What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Advanced Research Question
Use quantitative structure-activity relationship (QSAR) models to estimate:

  • Half-life in Water : Based on hydrolysis rate constants (pH-dependent).
  • Bioaccumulation Factor (BCF) : Correlate log P (octanol-water partition coefficient) with experimental BCF data.
    Molecular dynamics simulations can predict binding affinity to soil organic matter, while machine learning models (e.g., EPI Suite) integrate physicochemical properties for risk assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide
Reactant of Route 2
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.